Nourseimycin - 82576-50-9

Nourseimycin

Catalog Number: EVT-258967
CAS Number: 82576-50-9
Molecular Formula: C9H15N3O6
Molecular Weight: 261.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alahopcin is a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov.
Source and Classification

Nourseimycin is classified as a dipeptide antibiotic, derived from the actinomycete Micromonospora. It exhibits antibacterial properties and has been studied for its potential therapeutic applications. The compound was first isolated from the fermentation products of Micromonospora species, which are known for producing various bioactive natural products. Nourseimycin is structurally related to other natural products that inhibit enzymatic pathways critical for bacterial survival, particularly those involved in amino acid metabolism and cell wall synthesis .

Synthesis Analysis

The synthesis of nourseimycin involves fermentation processes utilizing specific strains of Micromonospora. The production typically occurs under controlled conditions that optimize yield and purity. Key parameters include:

  • Fermentation Medium: The medium often contains sources of carbon, nitrogen, and minerals conducive to microbial growth.
  • Temperature and pH: Optimal fermentation temperature is usually around 28-30°C, with pH maintained between 6.5 to 7.5.
  • Aeration: Adequate aeration is crucial for aerobic fermentation processes.
  • Harvesting: Post-fermentation, nourseimycin is extracted using solvent extraction methods followed by purification techniques such as chromatography.

Recent studies have explored genetic modifications in Micromonospora to enhance the production of nourseimycin by overexpressing biosynthetic gene clusters related to its synthesis .

Molecular Structure Analysis

Nourseimycin's molecular structure is characterized by a unique arrangement of amino acids that contribute to its biological activity. The compound consists of:

  • Molecular Formula: C₁₃H₁₉N₅O₄S
  • Molecular Weight: Approximately 317.38 g/mol
  • Structural Features: It contains a cyclic structure with a thiazolidine ring, which is pivotal for its interaction with biological targets.

X-ray crystallography has provided insights into the three-dimensional conformation of nourseimycin, revealing how its structure facilitates binding to target enzymes involved in bacterial metabolism .

Chemical Reactions Analysis

Nourseimycin undergoes various chemical reactions that are crucial for its activity:

  • Hydrolysis: It can be hydrolyzed in biological systems to release active components that exert antibacterial effects.
  • Enzymatic Reactions: Nourseimycin acts as a substrate or inhibitor in enzymatic reactions involving amino acid metabolism.

Common reagents involved in these reactions include water (for hydrolysis) and specific enzyme preparations that mimic physiological conditions.

Mechanism of Action

The mechanism of action of nourseimycin primarily involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes responsible for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to:

  • Cell Lysis: By disrupting cell wall integrity, nourseimycin causes bacterial cells to lyse.
  • Inhibition of Metabolic Pathways: It interferes with metabolic pathways essential for bacterial growth and replication.

Studies have shown that nourseimycin binds competitively to the active sites of target enzymes, effectively blocking substrate access and preventing normal enzymatic function .

Physical and Chemical Properties Analysis

Nourseimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and water but less soluble in non-polar solvents.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for dipeptides.

These properties are essential for understanding how nourseimycin behaves in biological systems and during pharmaceutical formulation.

Applications

Nourseimycin has several significant applications in scientific research and medicine:

  • Antibiotic Development: It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Biochemical Research: Researchers utilize nourseimycin to study enzyme mechanisms and metabolic pathways in bacteria.
  • Pharmaceutical Formulations: Its unique properties make it suitable for incorporation into various drug formulations aimed at treating bacterial infections.
Historical Discovery and Taxonomic Classification

Isolation from Streptomyces albulus subsp. ochragerus

Nourseimycin was initially isolated from the actinobacterial strain Streptomyces albulus subsp. ochragerus (designation: B-52653), a novel subspecies identified during antibiotic screening in 1985. This strain exhibited distinct morphological and metabolic characteristics compared to other Streptomyces subspecies, notably its ability to produce two antibiotics: gougerotin and the novel dipeptide compound originally named alahopcin (later synonymized as nourseimycin). The isolation process exploited the strain’s selective activity against in vitro-generated antibiotic-resistant mutants of Staphylococcus aureus, a screening strategy targeting bacterial strains with clinical relevance [4].

The producing organism forms extensive aerial hyphae that differentiate into spiral chains of smooth-surfaced spores. Colonies display an ochre-yellow pigmentation on standard agar media, a key trait that contributed to its subspecific epithet "ochragerus". Physiologically, this subspecies metabolizes a broad range of carbon sources, including glucose, arabinose, and inositol, while exhibiting limited utilization of rhamnose and raffinose. Its optimal growth occurs at 28–30°C and neutral pH, though it tolerates moderate acidity—a trait later leveraged in fermentation optimization [4].

Table 1: Characteristics of Streptomyces albulus subsp. ochragerus

CharacteristicDescription
Aerial MyceliumWhite to grayish, forming spiral spore chains
Substrate MyceliumOchre-yellow pigment; abundant in liquid culture
Carbon UtilizationPositive: Glucose, Arabinose, Xylose; Negative: Rhamnose, Raffinose
Antibiotic ProductionAlahopcin (nourseimycin) and gougerotin
Optimal Growth28–30°C; pH 7.0
Strain DesignationB-52653 (Type strain)

Taxonomic Context of Producing Organisms in Actinobacteria

The phylum Actinomycetota (syn. Actinobacteria) represents a phylogenetically coherent group of Gram-positive bacteria characterized by high genomic G+C content (>55%) and mycelial growth patterns. Within this phylum, the genus Streptomyces belongs to the family Streptomycetaceae, order Streptomycetales, class Actinomycetia. This taxonomic positioning is supported by conserved molecular signatures, including:

  • 16S rRNA gene sequences with >89% similarity among streptomycetes
  • Conserved signature indels (CSIs) in proteins like the ABC-F ATP-binding cassette
  • Average Amino Acid Identity (AAI) thresholds >60% for genus delineation [2] [8].

Streptomyces albulus falls within the S. albidoflavus clade, which comprises strains producing diverse secondary metabolites. The subspecies ochragerus was distinguished from the nominate subspecies albulus (known for ε-poly-L-lysine production) based on:

  • Pigmentation differences (ochre vs. white substrate mycelium)
  • Antibiotic profiles (production of alahopcin/gougerotin vs. ε-poly-L-lysine)
  • Carbon utilization patterns
  • DNA-DNA hybridization values <70% with other subspecies [4] [8].

Genome-based taxonomic studies confirm that Actinobacteria exhibit significant phylogenetic depth, with Streptomyces representing one of the most speciose bacterial genera. The advent of phylogenomics has resolved previous inconsistencies in classification, particularly through comparative analysis of >1,000 type-strain genomes across the phylum. This approach revealed that Streptomyces albulus subsp. ochragerus shares a most recent common ancestor with soil-dwelling streptomycetes producing antimicrobial dipeptides [2] [6].

Table 2: Taxonomic Hierarchy of Streptomyces albulus subsp. ochragerus

Taxonomic RankClassificationKey Defining Features
PhylumActinomycetotaHigh G+C content; mycelial growth; branched filaments
ClassActinomycetiaPeptidoglycan with meso-DAP; aerial hyphae development
OrderStreptomycetalesComplex life cycle; sporulation in aerial mycelium
FamilyStreptomycetaceaeLL-diaminopimelic acid in cell wall; phosphatidylethanolamine
GenusStreptomycesSpiral spore chains; antimicrobial production capacity
SpeciesS. albulusChromosomal synteny with type species S. albidoflavus
SubspeciesS. albulus subsp. ochragerusOchre pigment; alahopcin/nourseimycin biosynthesis

Chronological Evolution of Nomenclature: From Alahopcin to Nourseimycin

The antibiotic now known as nourseimycin underwent multiple nomenclature revisions reflecting evolving structural insights:

  • 1985 (Phase 1: Provisional naming): The compound was first reported under the name "alahopcin" by researchers characterizing the bioactive products of S. albulus subsp. ochragerus. This designation derived from its structural core: an L-alanyl-hydroxyamino peptide unit [4].
  • 1985 (Phase 2: Structural elucidation): Concurrent structural studies revealed the molecule to be (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid, existing in aqueous solution as tautomeric cyclic hemiacetals. This work formally synonymized alahopcin with "nourseimycin", acknowledging the producing strain’s taxonomic relationship to Streptomyces noursei [3] [7].
  • Post-1985 (Phase 3: Nomenclature stabilization): The name nourseimycin gained precedence in chemical databases due to its alignment with established conventions for Streptomyces-derived antibiotics (e.g., suffix "-mycin"). The transition from alahopcin to nourseimycin resolved potential confusion with unrelated peptides while emphasizing its biosynthetic origin within the Streptomyces section Albidoflavus [3] [7] [10].

This renaming reflected broader trends in actinobacterial metabolite nomenclature, where:

  • Early names often reflected chemical properties (e.g., alahopcin = alanine-containing hydroxyamino peptide)
  • Later revisions prioritized taxonomic provenance (e.g., nourseimycin from S. noursei-like producers)
  • Structural elucidation served as the definitive factor for synonym resolution [3] [10].

Table 3: Chronology of Nourseimycin Nomenclature

YearDesignationBasisSignificance
1985AlahopcinProvisional name based on alanine moietyFirst report of biological activity
1985NourseimycinStructural confirmation; taxonomic alignment with S. nourseiRecognition as a novel dipeptide antibiotic
1986Cyclic hemiacetalIdentification of tautomeric forms in solutionResolution of stereochemical complexity
1990sNourseimycin (accepted)Adoption in Chemical Abstracts and antibiotic compendiaStandardization across scientific literature

Properties

CAS Number

82576-50-9

Product Name

Nourseimycin

IUPAC Name

[(2S)-2-amino-2-(1,5-dihydroxy-2-oxopyrrolidin-3-yl)acetyl] (2S)-2-aminopropanoate

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C9H15N3O6/c1-3(10)8(15)18-9(16)6(11)4-2-5(13)12(17)7(4)14/h3-6,13,17H,2,10-11H2,1H3/t3-,4?,5?,6-/m0/s1

InChI Key

NTBVVEFUJUCXPF-KCDKBNATSA-N

SMILES

CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N

Solubility

Soluble in DMSO

Synonyms

2-((alanyl)amino)-4-formyl-3-(hydroxyaminocarbonyl)butyric acid
alahopcin
nourseimycin

Canonical SMILES

CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N

Isomeric SMILES

C[C@@H](C(=O)OC(=O)[C@H](C1CC(N(C1=O)O)O)N)N

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